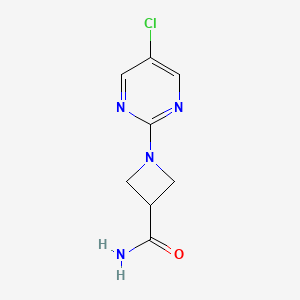

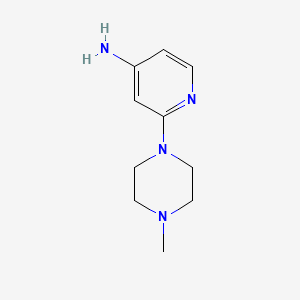

2-(4-甲基哌嗪-1-基)吡啶-4-胺

描述

“2-(4-Methylpiperazin-1-yl)pyridin-4-amine” is a chemical compound with the molecular formula C10H16N4 . It is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

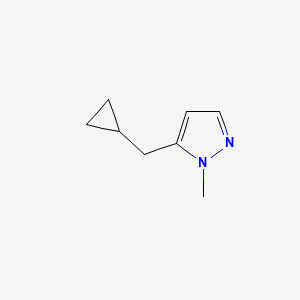

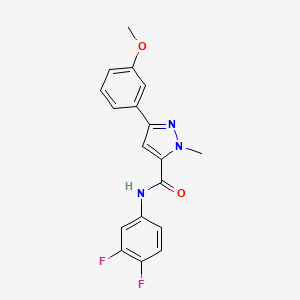

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . Another study describes the structural optimization of a hit compound, N2- (4- (4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (1), which is a reversible kinase inhibitor targeting both EGFR-activating and drug-resistance (T790M) mutations but has poor binding affinity .Molecular Structure Analysis

The molecular structure of “2-(4-Methylpiperazin-1-yl)pyridin-4-amine” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) . The compound has a molecular weight of 192.26 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylpiperazin-1-yl)pyridin-4-amine” include a molecular weight of 192.26 g/mol . The compound has a topological polar surface area of 45.4 Ų and a rotatable bond count of 1 .科学研究应用

组胺H4受体配体

一系列2-氨基嘧啶,包括具有2-(4-甲基哌嗪-1-基)吡啶-4-胺结构的衍生物,被合成作为组胺H4受体(H4R)的配体。通过系统修饰优化了这些化合物的效力,证明了在体外和动物模型中潜在的抗炎和抗伤害感受活性。这支持了H4R拮抗剂在治疗疼痛和炎症方面的潜力(Altenbach et al., 2008)。

胆碱酯酶和Aβ聚集抑制剂

对双重胆碱酯酶和淀粉样蛋白-β(Aβ)-聚集抑制剂的研究确定了以2-(4-甲基哌嗪-1-基)吡啶-4-胺为强效抑制剂的化合物。这些化合物通过靶向多种病理途径,包括抑制乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BuChE),以及防止AChE诱导的Aβ原纤维聚集,在治疗阿尔茨海默病(AD)方面显示出显着的潜力(Mohamed et al., 2011)。

胺对映异构体的超灵敏检测

(S)-1-(5-(4-甲基哌嗪-1-基)-2,4-二硝基苯基)吡咯烷-2-羧酸化合物被用作手性衍生化试剂,用于手性胺的对映体分离和超灵敏检测。此应用突出了2-(4-甲基哌嗪-1-基)吡啶-4-胺衍生物在分析化学中的实用性,特别是在HPLC-MS/MS手性分析的背景下(Jin et al., 2020)。

类药物性和组胺H3受体配体

另一项研究探讨了含有2-氨基嘧啶衍生物的化合物的类药物性,重点是它们对人组胺H3受体的亲和力。通过结构修饰,包括加入4-甲基哌嗪-1-基,开发了对H3受体具有高亲和力和选择性的化合物,证明了这种结构基序在潜在治疗剂开发中的重要性(Sadek et al., 2014)。

作用机制

Target of Action

It is known to belong to the class of organic compounds known as phenylpiperazines . These compounds typically consist of a piperazine bound to a phenyl group .

Mode of Action

It is suggested that the molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(4-Methylpiperazin-1-yl)pyridin-4-amine vary with different dosages in animal models. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that it can interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZODRKCBBZZALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876343-33-8 | |

| Record name | 2-(4-methylpiperazin-1-yl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

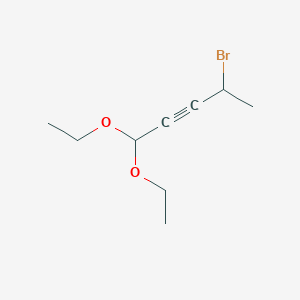

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)

![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)